

physical constants of 10-Chloro-3-decyne

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 10-Chloro-3-decyne

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An In-depth Technical Guide to the Physical Constants of **10-Chloro-3-decyne**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and spectroscopic constants of **10-Chloro-3-decyne** (CAS No. 18295-64-2). As a long-chain functionalized alkyne, this molecule serves as a valuable building block in organic synthesis, particularly in the development of complex molecular architectures and novel pharmaceutical agents. Understanding its physical properties is paramount for its effective use in reaction design, process scale-up, and quality control. This document moves beyond a simple data sheet to explain the causality behind measurement techniques and the interpretation of data, reflecting the practices of an experienced application scientist.

Molecular and General Properties

10-Chloro-3-decyne is a colorless to nearly colorless, clear liquid at standard temperature and pressure.^[1] Its structure consists of a ten-carbon chain with a chlorine atom at the C-10 position and a carbon-carbon triple bond between C-3 and C-4.

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₁₇ Cl	[2][3][4]
Molecular Weight	172.70 g/mol	[2][3][5]
IUPAC Name	10-chlorodec-3-yne	[3]
Synonym(s)	7-Decyn-1-yl Chloride	[2]
CAS Number	18295-64-2	[2]
Appearance	Clear, colorless to almost colorless liquid	[1][6]

Physicochemical Constants: Data and Experimental Determination

The accurate determination of physical constants is a cornerstone of chemical characterization, serving as a primary indicator of a substance's purity.[6][7] Deviations from established values often suggest the presence of impurities, such as residual solvents or by-products from synthesis.

Constant	Literature Value
Boiling Point	122 °C at 20 mmHg
Density	0.92 g/cm ³
Refractive Index	1.4620 (at 20°C, 589 nm)

Boiling Point

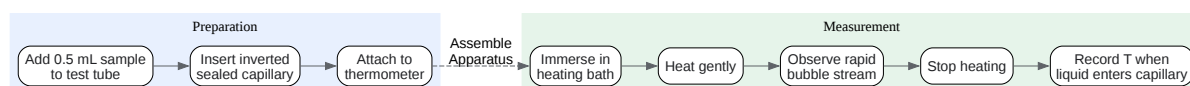
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] For compounds that may decompose at atmospheric pressure, it is standard practice to measure the boiling point under reduced pressure.

Literature Value: 122 °C at 20 mmHg.[1][2][6]

The choice to report the boiling point at reduced pressure (20 mmHg) is critical. Long-chain organic molecules, especially those with functional groups, can be susceptible to decomposition or polymerization at the higher temperatures required for boiling at atmospheric pressure (760 mmHg). This method provides a reliable, reproducible constant while preserving the integrity of the compound.

This method is ideal for research settings where sample quantities may be limited.^[9]

- **Sample Preparation:** Place approximately 0.5 mL of **10-Chloro-3-decyne** into a small test tube (e.g., 10 x 75 mm).
- **Capillary Tube Insertion:** Seal one end of a capillary tube (5-6 cm length) using a flame. Place the capillary tube into the test tube with the open end down.^[10]
- **Apparatus Assembly:** Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- **Heating:** Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block) to ensure uniform heat distribution.^{[9][10]}
- **Observation:** Heat the bath gently. A slow, steady stream of bubbles will emerge from the capillary tube as trapped air expands and is displaced by the sample's vapor.
- **Equilibrium Point:** Continue gentle heating until a rapid and continuous stream of bubbles emerges. At this point, turn off the heat and allow the apparatus to cool slowly.^[7]
- **Measurement:** The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This signifies that the vapor pressure inside the capillary equals the external pressure. Record this temperature.



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Caption: Workflow for micro-boiling point determination.

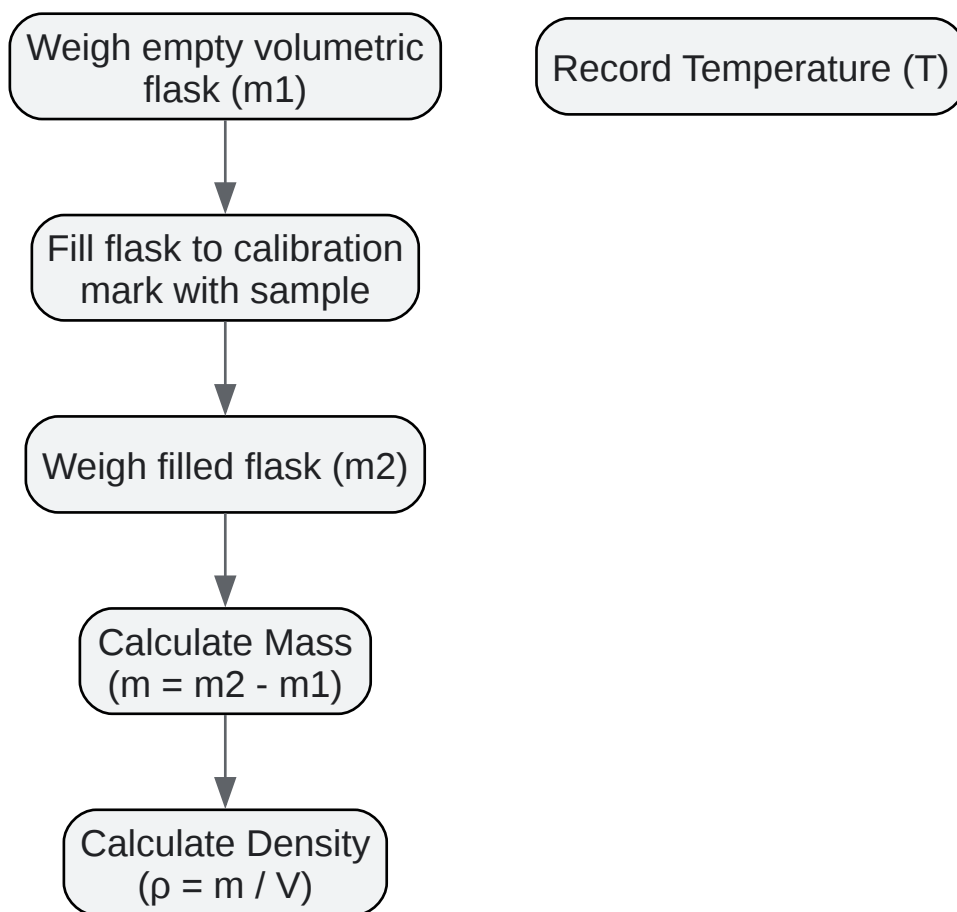
Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that is sensitive to temperature.

Literature Value: 0.92 g/cm³ (equivalent to 0.92 g/mL).[1][6]

Accurate density measurement relies on precise volume and mass measurements. The use of a volumetric flask is preferred over a graduated cylinder for determining volume, as it is calibrated to a much higher precision. Temperature control is crucial, as density decreases with increasing temperature due to volume expansion.[11]

- Mass of Flask: Accurately weigh a clean, dry volumetric flask (e.g., 5.00 mL) with its stopper on an analytical balance. Record this mass as m_1 . [11]
- Fill with Sample: Carefully fill the volumetric flask with **10-Chloro-3-decyne** until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to avoid overfilling.
- Mass of Flask and Sample: Stopper the flask and reweigh it. Record this new mass as m_2 .
- Temperature: Record the ambient temperature at which the measurement was performed.
- Calculation: The mass of the liquid is ($m_2 - m_1$). The density (ρ) is calculated by dividing the mass of the liquid by the calibrated volume (V) of the flask.
 - $\rho = (m_2 - m_1) / V$



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Caption: Experimental workflow for density determination.

Refractive Index

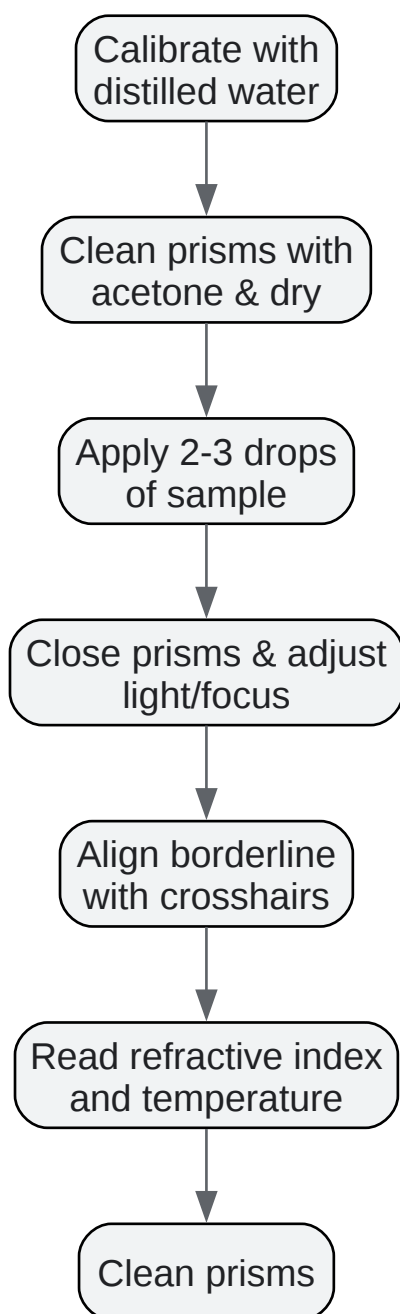
The refractive index (n) of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a dimensionless number that depends on temperature and the wavelength of light used.^[12]

Literature Value: 1.4620.^{[1][6]} This is typically measured at 20°C using the sodium D-line (589 nm), denoted as n_D^{20} .

The refractive index is an exceptionally sensitive measure of purity. Even small amounts of impurities with different refractive indices can cause a measurable deviation from the literature value.^[12] It is critical to clean the prisms of the refractometer thoroughly between measurements, typically with a volatile solvent like acetone or ethanol, to prevent cross-

contamination.[13] Temperature correction is often necessary if the measurement is not performed at the standard 20°C.[13]

- Calibration: Ensure the refractometer is calibrated. This is typically done using distilled water, which has a known refractive index (1.3330 at 20°C).
- Cleaning: Open the hinged prisms and clean both the upper and lower surfaces with a soft lens tissue moistened with acetone. Allow the solvent to evaporate completely.[13]
- Sample Application: Place 2-3 drops of **10-Chloro-3-decyne** onto the center of the lower prism.[14]
- Measurement: Close the prisms firmly. Turn on the light source and look through the eyepiece. Rotate the adjustment knob until the field of view shows a distinct light and dark region. Turn the measurement knob to bring the dividing line (the borderline) exactly onto the crosshairs in the eyepiece.[13][14]
- Reading: Read the refractive index value from the instrument's scale. Record the temperature from the thermometer attached to the instrument.
- Cleaning: Clean the prisms immediately after the measurement.



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Caption: Procedure for measuring refractive index.

Spectroscopic Profile (Predicted)

While a comprehensive, peer-reviewed set of spectra for **10-Chloro-3-decyne** is not readily available, its structure allows for a robust prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

- C-H stretching (sp^3): Strong, sharp peaks are expected in the 2850-3000 cm^{-1} region, corresponding to the C-H bonds of the alkyl chain.[\[15\]](#)
- $C\equiv C$ stretching: For an internal, non-symmetrical alkyne like **10-Chloro-3-decyne**, a weak absorption is expected in the 2100-2260 cm^{-1} range.[\[15\]](#) Symmetrically substituted alkynes may show no peak at all, but the chloroalkyl chain induces enough asymmetry for a weak peak to be likely.
- C-H bending: Peaks in the 1470-1350 cm^{-1} region will be present due to the scissoring and bending vibrations of the CH_2 and CH_3 groups.[\[15\]](#)
- C-Cl stretching: A moderate to strong absorption in the fingerprint region, typically between 850-550 cm^{-1} , is characteristic of the C-Cl bond.[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

- 1H NMR:
 - $-CH_2Cl$ (C10): A triplet is expected around 3.5 ppm due to coupling with the adjacent CH_2 group at C9.
 - $-CH_2-$ (C9, C8, C7, C6, C5): A complex multiplet region between approximately 1.3-1.8 ppm.
 - $-CH_2-C\equiv$ (C2, C5): The protons on the carbons adjacent to the triple bond (propargylic protons) will appear as multiplets, likely shifted downfield relative to other alkyl protons, around 2.1-2.3 ppm.
 - $-CH_3$ (C1): A triplet around 1.0 ppm, coupled to the adjacent CH_2 group.
- ^{13}C NMR:

- Alkyne Carbons (C3, C4): Two distinct signals are expected in the 70-90 ppm range.
- $-\text{CH}_2\text{Cl}$ (C10): A signal is expected around 40-45 ppm.
- Alkyl Carbons (C1, C2, C5-C9): Signals will appear in the typical aliphatic region of 10-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 172. A key feature will be the presence of an $\text{M}+2$ peak at m/z 174, with an intensity approximately one-third that of the M^+ peak.[\[11\]](#) This is the characteristic isotopic signature of a molecule containing one chlorine atom ($^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$).
- Key Fragments: Fragmentation is likely to occur via cleavage of the C-C bonds (alpha-cleavage) and loss of the chlorine atom.[\[16\]](#)
 - $[\text{M}-\text{Cl}]^+$: Loss of a chlorine radical (35 u) would result in a fragment at m/z 137.
 - Alkyl Fragments: Cleavage along the carbon chain will produce a series of peaks separated by 14 mass units ($-\text{CH}_2-$).[\[11\]](#)

Synthesis Insights and Impact on Purity

A plausible and efficient laboratory synthesis of **10-Chloro-3-decyne** involves the chlorination of the corresponding alcohol, 3-decyn-10-ol. This is often achieved using reagents like thionyl chloride (SOCl_2) or phosphorus trichloride (PCl_3).

Plausible Synthesis Route: $3\text{-decyn-10-ol} + \text{SOCl}_2 \rightarrow \text{10-Chloro-3-decyne} + \text{SO}_2 + \text{HCl}$

This synthetic context is crucial for anticipating potential impurities that would alter the measured physical constants:

- Unreacted Starting Material (3-decyn-10-ol): The presence of the starting alcohol, which has a significantly higher boiling point and density due to hydrogen bonding, would elevate the

observed boiling point and density of the final product. Its hydroxyl group would also be readily identifiable in the IR spectrum as a broad peak around 3300 cm^{-1} .

- **Solvent Residue:** If the reaction is performed in a solvent like pyridine (often used with SOCl_2), residual solvent will depress the boiling point and alter the density and refractive index.
- **Isomeric Byproducts:** Depending on the synthetic route to the precursor alcohol, isomeric impurities could be present. While difficult to separate, their presence might be indicated by a broadened boiling point range rather than a sharp, constant temperature.[6]

The verification of the physical constants presented in this guide against experimentally determined values serves as the first and most fundamental step in the quality assessment of **10-Chloro-3-decyne** for any research or development application.[1][2]

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- To cite this document: BenchChem. [physical constants of 10-Chloro-3-decyne]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108090#physical-constants-of-10-chloro-3-decyne]

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